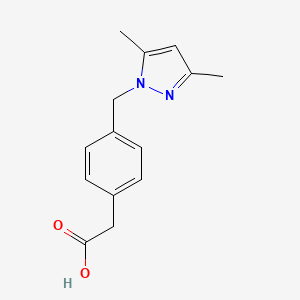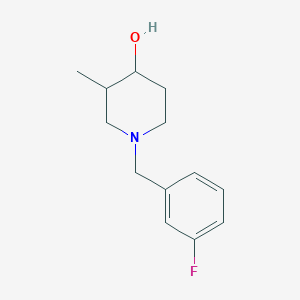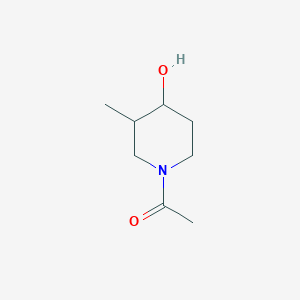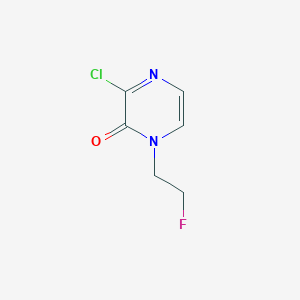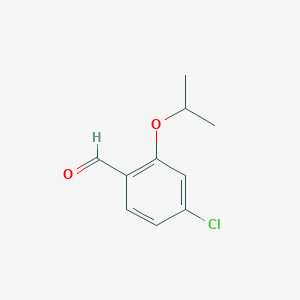
4-Chloro-2-isopropoxybenzaldehyde
Descripción general
Descripción
“4-Chloro-2-isopropoxybenzaldehyde” is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.64 g/mol . It is also known as “4-chloro-2-(propan-2-yloxy)benzaldehyde” or "CIOPB".
Molecular Structure Analysis
The InChI code for “4-Chloro-2-isopropoxybenzaldehyde” is 1S/C10H11ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
“4-Chloro-2-isopropoxybenzaldehyde” has a molecular weight of 198.65 .
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Activity
- Scientific Field : Biochemistry
- Summary of Application : The compound 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which is similar to 4-Chloro-2-isopropoxybenzaldehyde, was synthesized and evaluated for its antioxidant and antimicrobial activities .
- Methods of Application : The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .
- Results : The synthesized compounds were found to have significant antioxidant and antimicrobial activities. The metal complexes were more effective against various strains of bacteria and fungi compared to the ligand .
Antibacterial Activity of Schiff Base Metal Complexes
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of metal complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, were synthesized and tested for their antibacterial activity .
- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The Schiff base was then reacted with various metal ions to form complexes .
- Results : The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Anticancer Activity of Oxadiazole Derivatives
- Scientific Field : Pharmacology
- Summary of Application : A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity .
- Methods of Application : The compounds were designed based on the pharmacophoric features of tubulin inhibitors .
- Results : The synthesized compounds showed promising anticancer activity .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURHMROADIWENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1475305.png)
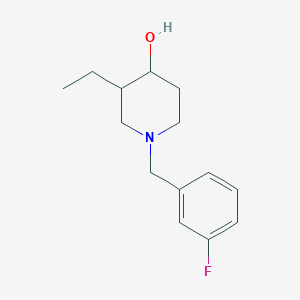
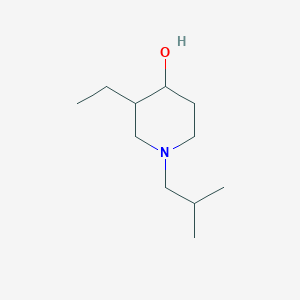
![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)
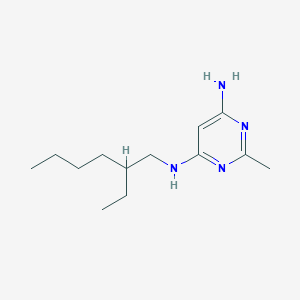
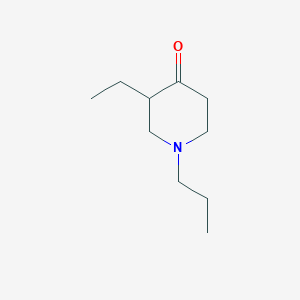
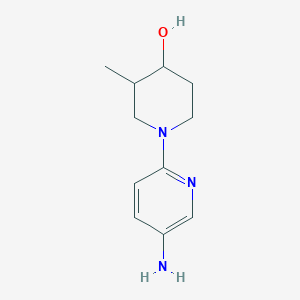
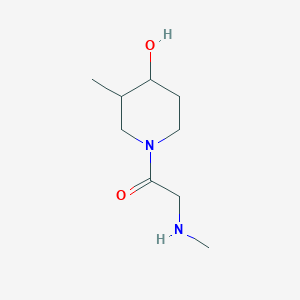
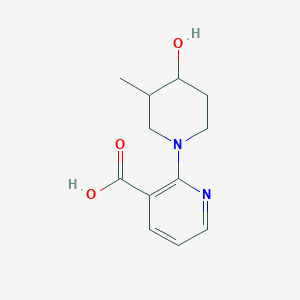
![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)
